rac-(3aR,6aR)-5-methanesulfonyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylicacid
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Overview
Description
rac-(3aR,6aR)-5-methanesulfonyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylicacid is a complex organic compound with a unique structure that includes a furo[3,4-c]pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,6aR)-5-methanesulfonyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylicacid typically involves multiple steps. One common method includes the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields the desired pyrrole derivatives in good to excellent yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
rac-(3aR,6aR)-5-methanesulfonyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylicacid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
rac-(3aR,6aR)-5-methanesulfonyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylicacid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(3aR,6aR)-5-methanesulfonyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylicacid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3aR,6aR)-5-methanesulfonyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid
- (3aR,6aR)-5-(Methoxycarbonyl)-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid
- (3ar,6ar)-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid
Uniqueness
rac-(3aR,6aR)-5-methanesulfonyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylicacid is unique due to its specific substitution pattern and the presence of the methylsulfonyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
The compound rac-(3aR,6aR)-5-methanesulfonyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid (CAS Number: 2307773-88-0) is a member of the pyrrole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H13NO5S
- Molecular Weight : 235.3 g/mol
- Purity : ≥ 95%
This compound features a methanesulfonyl group, contributing to its solubility and potential reactivity in biological systems.
Biological Activity Overview
The biological activities of rac-(3aR,6aR)-5-methanesulfonyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid have been explored in various studies, particularly in relation to anti-inflammatory and anti-microbial properties.
Anti-inflammatory Activity
Research indicates that compounds in the pyrrole class exhibit significant anti-inflammatory effects. For instance, a study on related fused pyrroles demonstrated their ability to inhibit pro-inflammatory cytokines such as IL-1β and TNF-α. The results suggested that these compounds could serve as potential therapeutic agents for inflammatory diseases by modulating cytokine levels and reducing inflammation in vivo .
Table 1: Summary of Anti-inflammatory Activity
Compound | Cytokine Inhibition (%) | Time Interval (hours) |
---|---|---|
rac-(3aR,6aR)-5-methanesulfonyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid | TBD | 1 - 4 |
Standard Drug (e.g., Diclofenac) | Varies (up to 36%) | 1 - 4 |
Note: TBD = To Be Determined based on specific experimental data.
Antimicrobial Activity
Pyrrole derivatives have also been noted for their antimicrobial properties. Compounds similar to rac-(3aR,6aR)-5-methanesulfonyl-hexahydro-1H-furo[3,4-c]pyrrole have shown efficacy against various bacterial strains. A comparative study indicated that certain pyrrole-ligated compounds exhibited minimum inhibitory concentrations (MIC) lower than commonly used antibiotics against resistant bacterial strains like Acinetobacter baumannii .
Table 2: Antimicrobial Activity Comparison
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
rac-(3aR,6aR)-5-methanesulfonyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid | TBD | TBD |
Pyrrole-ligated compound 5f-1 | Acinetobacter baumannii | < 2 |
The mechanisms through which rac-(3aR,6aR)-5-methanesulfonyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid exerts its effects are likely multifaceted:
- Cytokine Modulation : By inhibiting the production of pro-inflammatory cytokines.
- Antibacterial Action : Disruption of bacterial cell wall synthesis or function.
- Binding Affinity : Potential interaction with specific receptors involved in inflammatory pathways.
Case Studies
A notable case study involved the evaluation of several pyrrole derivatives for their anti-inflammatory effects in a carrageenan-induced paw edema model. Results indicated that certain derivatives showed significant inhibition of edema formation comparable to standard anti-inflammatory drugs like diclofenac .
Properties
IUPAC Name |
(3aR,6aR)-5-methylsulfonyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO5S/c1-15(12,13)9-2-6-3-14-5-8(6,4-9)7(10)11/h6H,2-5H2,1H3,(H,10,11)/t6-,8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDYJUMTHQXIJF-HTRCEHHLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC2COCC2(C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N1C[C@@H]2COC[C@@]2(C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.